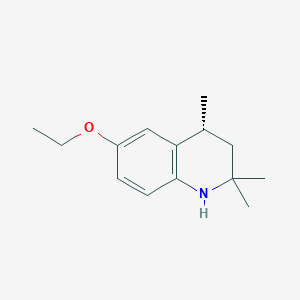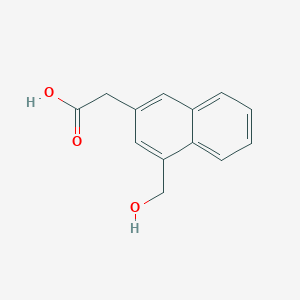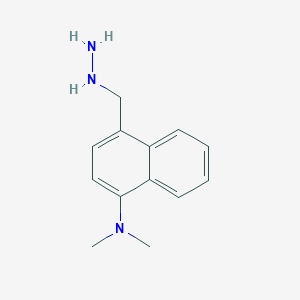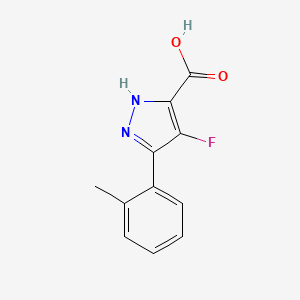
(R)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with a unique structure that includes an ethoxy group, three methyl groups, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethoxy-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride to convert the compound into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted quinoline analogs.
Scientific Research Applications
Chemistry: In chemistry, ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine: In medicine, ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
6-Ethoxyquinoline: Lacks the tetrahydro structure and additional methyl groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethoxy group.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: ®-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, combined with the tetrahydroquinoline core and multiple methyl groups, provides a versatile scaffold for various applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(4R)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3/t10-/m1/s1 |
InChI Key |
YLDDCEXDGNXCIO-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(C[C@H]2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)

![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)




